![molecular formula C18H24N2O B5719094 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is an organic compound that belongs to the class of diazepanes This compound features a diazepane ring substituted with a methoxynaphthalene moiety and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and 4-methyl-1,4-diazepane.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon. The temperature is maintained at around 100°C.
Catalysts and Reagents: Common catalysts include palladium complexes such as Pd(PPh3)2Cl2, and copper iodide (CuI) is used as a co-catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The naphthalene ring can be reduced under hydrogenation conditions.
Substitution: The diazepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) are used under basic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydronaphthalenes.
Substitution: Formation of azido or thiol-substituted diazepanes.
科学研究应用
1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
作用机制
The mechanism of action of 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The methoxynaphthalene moiety can intercalate with DNA, while the diazepane ring can interact with protein receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
相似化合物的比较
2-(6-Methoxy-2-naphthyl)propionamide: Known for its antibacterial and antifungal properties.
Naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: A prodrug designed to reduce gastric irritation.
Uniqueness: 1-[(2-Methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane is unique due to its combination of a diazepane ring and a methoxynaphthalene moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
1-[(2-methoxynaphthalen-1-yl)methyl]-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-19-10-5-11-20(13-12-19)14-17-16-7-4-3-6-15(16)8-9-18(17)21-2/h3-4,6-9H,5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIQNQBVGGSWJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
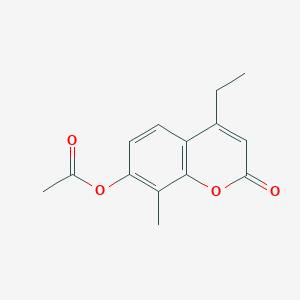
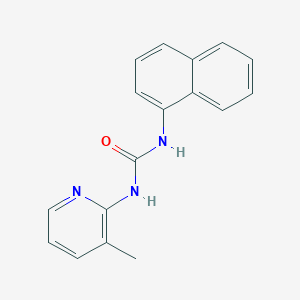
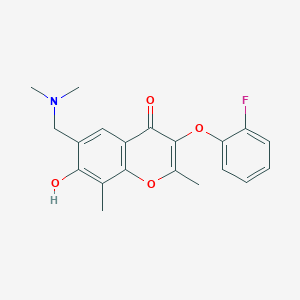
![2-[(4-methoxyphenyl)methylsulfanyl]-N-phenylacetamide](/img/structure/B5719033.png)
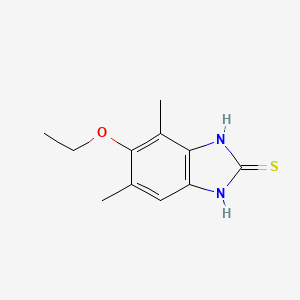
![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![1-(2-chlorophenyl)-4-[(2,5-dimethoxyphenyl)methyl]piperazine](/img/structure/B5719053.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5719064.png)
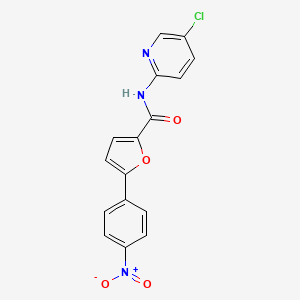
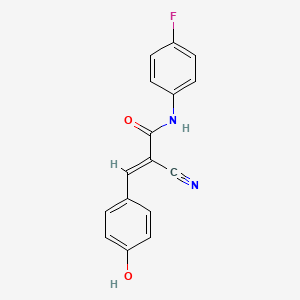
![(6-amino-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraen-5-yl)-morpholin-4-ylmethanone](/img/structure/B5719084.png)
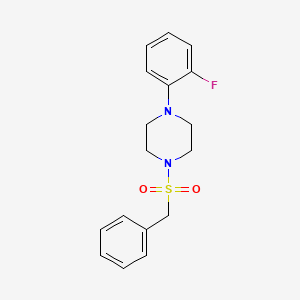
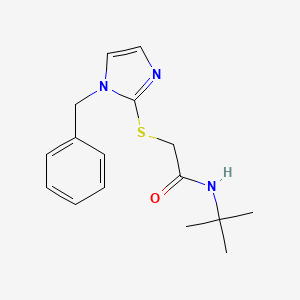
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
